4-Chloro-2,6-difluorophenylmethylsulfone
Description
4-Chloro-2,6-difluorophenylmethylsulfone is a halogenated aromatic sulfone characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 2- and 6-positions, linked to a methylsulfone group (-SO₂-CH₃). Sulfones are widely studied for their stability, polarity, and applications in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties and resistance to oxidation .
Properties
Molecular Formula |
C14H8Cl2F4O2S |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
5-chloro-2-[(4-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4O2S/c15-7-1-11(17)9(12(18)2-7)5-23(21,22)6-10-13(19)3-8(16)4-14(10)20/h1-4H,5-6H2 |
InChI Key |
DVEDLGZEKCACIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CS(=O)(=O)CC2=C(C=C(C=C2F)Cl)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 4-chloro-2,6-difluorobenzene with a sulfonylating agent under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or (m-CPBA) are commonly used.
Reduction: Reducing agents such as (LiAlH4) or (NaBH4) are employed.
Substitution: Nucleophiles like amines , thiols , or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Chloro-2,6-difluorophenylmethylsulfone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and proteins. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
4-Chloro-2,6-difluorophenol
Structure: A phenol derivative with Cl (4-position) and F (2,6-positions). Key Differences:
- Functional Group : Lacks the methylsulfone moiety present in the target compound.
- Reactivity: Phenols are acidic (pKa ~10) due to the -OH group, whereas sulfones are neutral and less reactive under acidic/basic conditions.
- Applications : Primarily used as intermediates in disinfection byproduct analysis (e.g., derivatization for chromatographic detection of hypochlorous acid) .
(4-Fluorophenyl)methanesulfonyl Chloride
Structure : A sulfonyl chloride with a 4-fluorophenyl group and -SO₂Cl substituent.
Key Differences :
- Functional Group : Contains a reactive sulfonyl chloride (-SO₂Cl) instead of a methylsulfone (-SO₂-CH₃).
- Reactivity : Sulfonyl chlorides are highly reactive, participating in nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters). In contrast, methylsulfones are stable and inert under most conditions .
- Molecular Weight : 208.63 g/mol (C₇H₆ClFO₂S) vs. ~222.6 g/mol (estimated for 4-Chloro-2,6-difluorophenylmethylsulfone).
- Applications : Used as intermediates in organic synthesis, whereas methylsulfones are terminal functional groups in bioactive molecules .
4-Chlorophenyl Phenyl Sulfone
Structure : A sulfone with two aromatic rings (4-chlorophenyl and phenyl).
Key Differences :
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Structure : A complex azo dye with multiple chloro, methoxy, and carbonyl groups.
Key Differences :
- Functional Groups : Azo (-N=N-) and carbonyl (-CO-) groups dominate, unlike the sulfone group in the target compound.
- Applications : Azo dyes are used in textiles and pigments, whereas sulfones are more common in medicinal chemistry .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Substituent Effects: The 2,6-difluoro substitution in the target compound likely enhances its metabolic stability compared to mono-halogenated analogs, a critical factor in drug design .
- Data Gaps : Direct experimental data (e.g., solubility, toxicity) for 4-Chloro-2,6-difluorophenylmethylsulfone are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Safety Considerations: Sulfones generally exhibit lower acute toxicity compared to phenols or sulfonyl chlorides, but chronic exposure risks require further study .
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